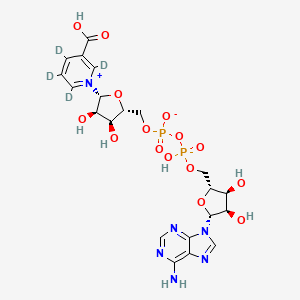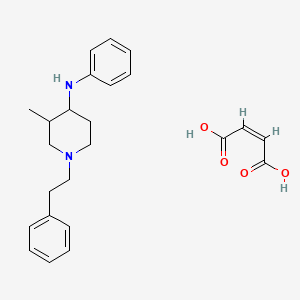
rac-cis Despropionyl Mefentanyl Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-cis Despropionyl Mefentanyl Maleate Salt: is a synthetic opioid compound that belongs to the fentanyl analog family. Fentanyl analogs are known for their potent analgesic properties and are often used in medical settings for pain management. This compound is a derivative of mefentanyl, which is itself a potent opioid analgesic. The maleate salt form enhances its stability and solubility, making it suitable for various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis Despropionyl Mefentanyl Maleate Salt involves several steps, starting from basic chemical precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, a common structure in many opioid compounds.
N-alkylation: The piperidine ring undergoes N-alkylation with appropriate alkyl halides to introduce the necessary side chains.
Despropionylation: The despropionylation step involves the removal of the propionyl group from the precursor compound.
Formation of Maleate Salt: The final step involves the reaction of the despropionyl mefentanyl with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-cis Despropionyl Mefentanyl Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives can have varying pharmacological properties and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
rac-cis Despropionyl Mefentanyl Maleate Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new opioid formulations and in forensic toxicology for the detection of fentanyl analogs in biological samples
Mecanismo De Acción
The mechanism of action of rac-cis Despropionyl Mefentanyl Maleate Salt involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the release of neurotransmitters such as substance P and glutamate. This results in analgesia and sedation. The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway and the modulation of ion channels .
Comparación Con Compuestos Similares
rac-cis Despropionyl Mefentanyl Maleate Salt is compared with other fentanyl analogs such as:
3-Methylfentanyl: Known for its high potency, 3-Methylfentanyl is estimated to be between 400 and 6000 times stronger than morphine.
Carfentanil: One of the most potent opioids, used primarily for large animal anesthesia.
Ohmefentanyl: Another highly potent fentanyl analog with significant analgesic properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H30N2O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-17-16-22(14-12-18-8-4-2-5-9-18)15-13-20(17)21-19-10-6-3-7-11-19;5-3(6)1-2-4(7)8/h2-11,17,20-21H,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
CMQYSLCPMIHEDB-BTJKTKAUSA-N |
SMILES isomérico |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


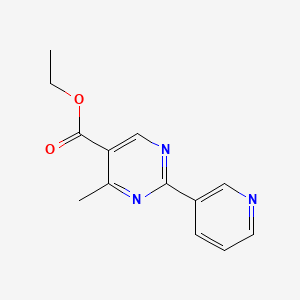
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
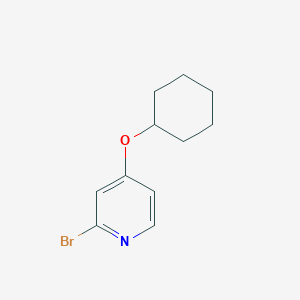
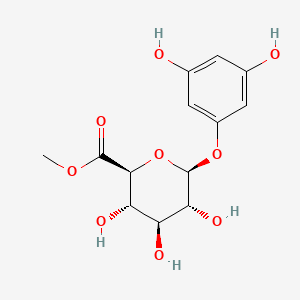
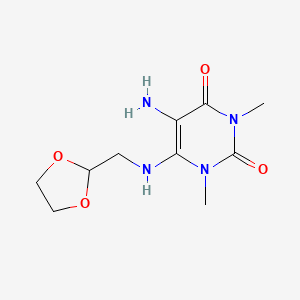

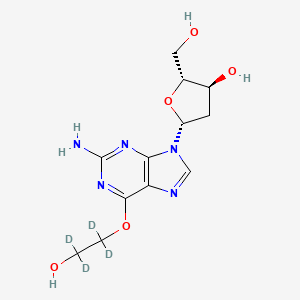
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
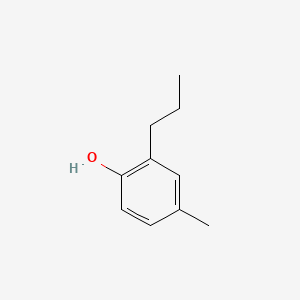

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
